1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine
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Overview
Description
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine is a complex organic compound that features a tetrazole ring, a thiophene ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Thiophene Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone.
Formation of the Piperazine Ring: Piperazine can be synthesized from diethanolamine and ammonia.
Coupling Reactions: The final step involves coupling the tetrazole, thiophene, and piperazine rings using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylates.
Comparison with Similar Compounds
Similar Compounds
1-(1-phenyl-1H-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(furan-2-carbonyl)piperazine: Similar structure but with a furan ring instead of thiophene.
Uniqueness
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine is unique due to the combination of the tetrazole, thiophene, and piperazine rings, which can confer distinct biological activities and chemical properties.
Biological Activity
The compound 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its therapeutic potential.
Chemical Structure and Properties
This compound features a tetrazole ring and a thiophene moiety attached to a piperazine backbone. Its structural complexity allows for diverse interactions with biological targets, which is critical for its pharmacological activity.
Property | Details |
---|---|
Molecular Formula | C15H16N6S |
Molecular Weight | 296.39 g/mol |
IUPAC Name | 1-(1-phenyl-1H-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine |
CAS Number | [Pending] |
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties. The presence of the tetrazole ring is particularly noteworthy as it serves as a bioisostere of carboxylic acids, facilitating interactions with various enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with tetrazole rings exhibit significant antimicrobial properties. The mechanism often involves the inhibition of specific enzymes that are crucial for microbial survival. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains by disrupting their metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Preliminary results suggest that it exhibits cytotoxic effects comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis in cancer cells may be attributed to its structural features that facilitate interaction with tubulin and other cellular targets involved in cell division .
Case Studies
Several studies have documented the biological effects of related compounds that share structural similarities with 1-(1-phenyl-1H-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine:
- Tetrazole Derivatives as Antitumor Agents : A study demonstrated that tetrazole derivatives showed significant cytotoxicity against human cancer cell lines (IC50 values ranging from 0.5 to 10 µM) due to their ability to interfere with microtubule dynamics .
- Thiazole Compounds : Thiazole-containing compounds have shown promise in treating various cancers by modulating apoptosis and inhibiting tumor growth. The structural integration of thiazoles with piperazine enhances their bioactivity .
The proposed mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The tetrazole moiety can mimic natural substrates, allowing it to inhibit enzymes involved in critical metabolic processes.
- Cell Cycle Disruption : By interfering with microtubule formation, this compound may prevent proper mitotic spindle assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Properties
IUPAC Name |
[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-15(14-7-4-12-24-14)20-8-10-21(11-9-20)16-17-18-19-22(16)13-5-2-1-3-6-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQLSYOKRNPFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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